![molecular formula C22H16ClNS B2562765 3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline CAS No. 339013-31-9](/img/structure/B2562765.png)
3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline (CPMQ) is a novel chemical compound that has been the subject of a wide range of scientific research in recent years. CPMQ is a synthetic, non-steroidal compound that has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory conditions.
Aplicaciones Científicas De Investigación
Biological Activities and Optical Properties
Quinoline derivatives, especially those containing sulfur, are noted for their diverse biological activities, including antitumor, analgesic, and antimicrobial effects. They also possess significant antioxidant properties and are utilized in anti-stress therapy. Their application extends to the study of various biological systems due to their role as fluorophores. The structural and optical properties of these compounds have been extensively studied, indicating their potential in thin-film applications and as fluorophores, antioxidants, and radioprotectors (Aleksanyan & Hambardzumyan, 2014) (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
Quinoline derivatives have also been studied for their corrosion inhibition properties. A theoretical study on the efficiency of quinoxalines, including 3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline, as corrosion inhibitors of copper in nitric acid highlighted the relationship between molecular structure and inhibition efficiency. The study showed a consistency with experimental data, indicating the potential use of these compounds in corrosion prevention (Zarrouk et al., 2014).
Antileukotrienic Agents
Some quinoline derivatives have been synthesized as potential antileukotrienic agents, indicating their potential use in treating diseases related to leukotriene activities. These compounds have been evaluated for their antiplatelet activity, revealing their significance in medical applications (Jampílek et al., 2004).
Photovoltaic and Electrical Properties
The photovoltaic properties of quinoline derivatives have been explored, particularly in the context of organic–inorganic photodiode fabrication. The presence of chlorophenyl substitution groups was found to improve diode parameters, indicating the potential application of these compounds in the field of photovoltaics and electronics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-2-(2-methylphenyl)sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNS/c1-15-6-2-5-9-21(15)25-22-19(16-10-12-18(23)13-11-16)14-17-7-3-4-8-20(17)24-22/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASLUPAAHFLFPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2562682.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid](/img/structure/B2562683.png)
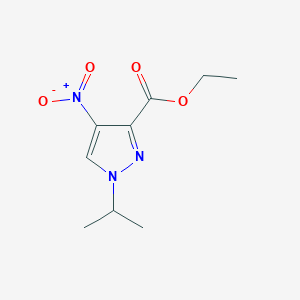
![N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B2562685.png)

![4-[1-Phenyl-3-(trifluoromethyl)pyrazol-5-yl]phenylamine](/img/structure/B2562688.png)
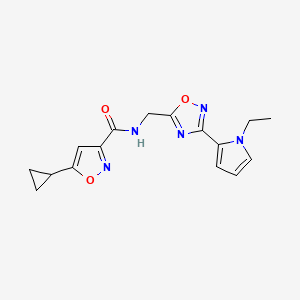
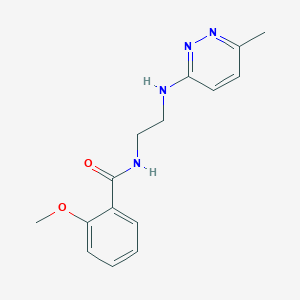

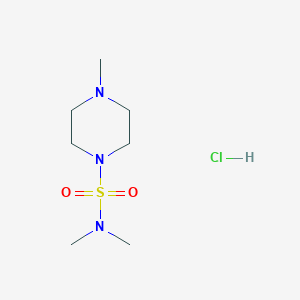
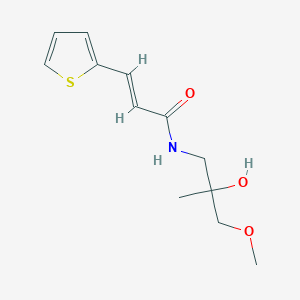

![N-[[4-(Imidazol-1-ylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2562703.png)
